molecular formula C11H14O3 B1345987 2-Methyl-2-(2-methylphenoxy)propanoic acid CAS No. 53498-62-7

2-Methyl-2-(2-methylphenoxy)propanoic acid

Cat. No. B1345987
CAS RN: 53498-62-7
M. Wt: 194.23 g/mol
InChI Key: FTYMJPNQPCWPAL-UHFFFAOYSA-N
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Description

“2-Methyl-2-(2-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2-methylpropanoic acid .


Synthesis Analysis

The synthesis of “2-Methyl-2-(2-methylphenoxy)propanoic acid” can be accomplished from p-Cresol and Acetone . In the laboratory, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(2-methylphenoxy)propanoic acid” can be represented by the InChI code: 1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) . The molecular weight of this compound is 194.23 .

Scientific Research Applications

Herbicide Analysis in Water Samples

A study by Nuhu et al. (2012) discusses a method for determining phenoxy herbicides, including 2-methyl-2-(2-methylphenoxy)propanoic acid, in water samples. This technique involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, proving effective in detecting these herbicides at low concentrations in real samples like seawater and tap water (Nuhu et al., 2012).

Anti-Inflammatory Properties

Ren et al. (2021) isolated new phenolic compounds, including derivatives of 2-methyl-2-(2-methylphenoxy)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Microbial and Molecular Docking Studies

A 2016 study by Nirmalan et al. explored the synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives. They assessed the biological activities of these compounds against various microbial pathogens, showing effectiveness in molecular docking studies (Nirmalan et al., 2016).

Synthesis Methodology

Zhang Dan-shen (2009) described a synthesis method for 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. The process involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).

Herbicide Selectivity in Plants

Shimabukuro et al. (1978) investigated the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a related compound, on different plant species. They found it to be a selective herbicide, affecting wild oat while having minimal impact on wheat, suggesting a role in agriculture (Shimabukuro et al., 1978).

Safety And Hazards

“2-Methyl-2-(2-methylphenoxy)propanoic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and causes serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-methyl-2-(2-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYMJPNQPCWPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201705
Record name Propionic acid, 2-methyl-2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-methylphenoxy)propanoic acid

CAS RN

53498-62-7
Record name Propionic acid, 2-methyl-2-(o-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Bapat - 1983 - dspace.library.uvic.ca
Tabl eof Cont ent s L istof Tabl es Acknowledgement CHAPTER II ntroduction Mechanism of N itration. N itration in A cetic Anhy dr i de Ipeo-Whel and I ntermediates R ea ctionsof I pso-…
Number of citations: 2 dspace.library.uvic.ca

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